REACTION_SMILES
|
[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:47][OH:48].[CH:1]([CH3:2])([CH3:3])[O:4][C:5](=[O:6])[C:7]1([c:10]2[cH:11][cH:12][c:13](-[c:16]3[cH:17][cH:18][c:19](-[c:22]4[c:23]([NH:28][C:29](=[O:30])[O:31][CH:32]([CH3:33])[c:34]5[cH:35][cH:36][cH:37][cH:38][cH:39]5)[c:24]([CH3:27])[n:25][o:26]4)[cH:20][cH:21]3)[cH:14][cH:15]2)[CH2:8][CH2:9]1.[Na+:41].[OH-:40].[OH2:49]>>[O:4]=[C:5]([OH:6])[C:7]1([c:10]2[cH:11][cH:12][c:13](-[c:16]3[cH:17][cH:18][c:19](-[c:22]4[c:23]([NH:28][C:29](=[O:30])[O:31][CH:32]([CH3:33])[c:34]5[cH:35][cH:36][cH:37][cH:38][cH:39]5)[c:24]([CH3:27])[n:25][o:26]4)[cH:20][cH:21]3)[cH:14][cH:15]2)[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1noc(-c2ccc(-c3ccc(C4(C(=O)OC(C)C)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1noc(-c2ccc(-c3ccc(C4(C(=O)OC(C)C)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1noc(-c2ccc(-c3ccc(C4(C(=O)O)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:47][OH:48].[CH:1]([CH3:2])([CH3:3])[O:4][C:5](=[O:6])[C:7]1([c:10]2[cH:11][cH:12][c:13](-[c:16]3[cH:17][cH:18][c:19](-[c:22]4[c:23]([NH:28][C:29](=[O:30])[O:31][CH:32]([CH3:33])[c:34]5[cH:35][cH:36][cH:37][cH:38][cH:39]5)[c:24]([CH3:27])[n:25][o:26]4)[cH:20][cH:21]3)[cH:14][cH:15]2)[CH2:8][CH2:9]1.[Na+:41].[OH-:40].[OH2:49]>>[O:4]=[C:5]([OH:6])[C:7]1([c:10]2[cH:11][cH:12][c:13](-[c:16]3[cH:17][cH:18][c:19](-[c:22]4[c:23]([NH:28][C:29](=[O:30])[O:31][CH:32]([CH3:33])[c:34]5[cH:35][cH:36][cH:37][cH:38][cH:39]5)[c:24]([CH3:27])[n:25][o:26]4)[cH:20][cH:21]3)[cH:14][cH:15]2)[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1noc(-c2ccc(-c3ccc(C4(C(=O)OC(C)C)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1noc(-c2ccc(-c3ccc(C4(C(=O)OC(C)C)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1noc(-c2ccc(-c3ccc(C4(C(=O)O)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |